![molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6](/img/no-structure.png)
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (4-CPSP-HCl) is an organic compound that is widely used in scientific research and lab experiments due to its advantageous properties. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a chiral compound, meaning that it exists in two distinct forms, and is commonly used as a chiral auxillary in asymmetric synthesis. 4-CPSP-HCl has been used for a variety of applications, ranging from the synthesis of organic compounds to the study of biochemical and physiological effects.
Scientific Research Applications
Neuroprotective and Cytoprotective Properties
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride is structurally related to dapsone, which has shown significant neuroprotective and cytoprotective effects in various models of ischemic damage, traumatic damage, and neurodegenerative diseases such as Parkinson's and Alzheimer's. Dapsone's antioxidant, antiexcitotoxic, and antiapoptotic properties suggest potential applications for related compounds in neuroprotection and cytoprotection, indicating a possible research avenue for this compound (Diaz‐Ruiz et al., 2021).
Sulfonamide Research and Applications
The sulfonamide group, to which this compound belongs, is present in various clinically used drugs, showcasing diverse therapeutic benefits. Research indicates the importance of sulfonamides in developing drugs with antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anticancer activities. This highlights the potential of this compound in various therapeutic applications, warranting further exploration in these domains (Carta et al., 2012).
Antioxidant Activity
Sulfonamides have also been identified for their significant antioxidant properties. Given the structural relationship, this compound may possess antioxidant capabilities, which could be beneficial in counteracting oxidative stress associated with various diseases, including neurodegenerative disorders and cardiovascular diseases. This potential application merits further investigation to understand its scope and mechanism (Zhao et al., 2018).
Sulfonamide Inhibitors
The sulfonamide moiety is a critical component in the development of various inhibitors, including those for enzymes and receptors involved in disease pathogenesis. This suggests the potential of this compound in the design of novel inhibitors targeting specific molecular pathways in diseases such as cancer, infectious diseases, and metabolic disorders, reflecting its versatility in drug development (Gulcin & Taslimi, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to piperidine in a solvent such as dichloromethane or chloroform.", "Step 2: The mixture is stirred at room temperature for several hours to allow for complete reaction.", "Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE." ] } | |
CAS RN |
16310-38-6 |
Molecular Formula |
C11H15Cl2NO2S |
Molecular Weight |
296.21 |
synonyms |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



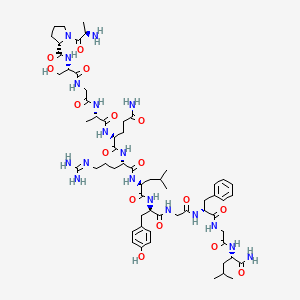
![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)
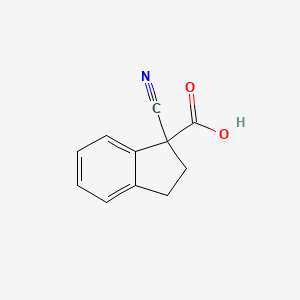
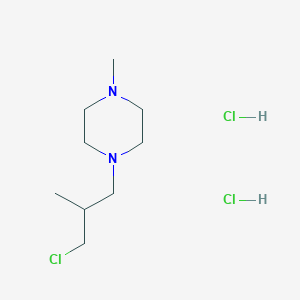

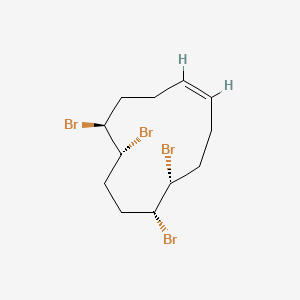
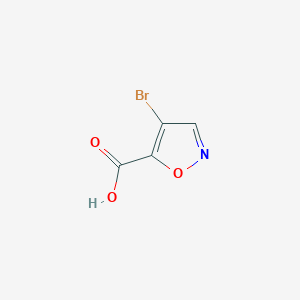

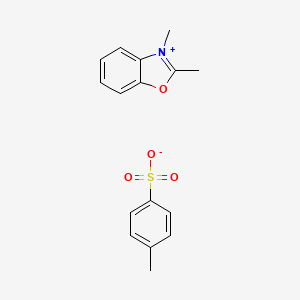
![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)